DHFR Inhibition vs. Methotrexate
The compound demonstrates measurable inhibition of human dihydrofolate reductase (DHFR), a key target for anticancer agents. It exhibits a Ki value of 147 nM against human DHFR [1]. In comparison, methotrexate, a clinically used DHFR inhibitor, has a reported Ki of approximately 0.02 nM [2]. While methotrexate is significantly more potent, this data confirms the scaffold's inherent ability to engage this important target, providing a basis for further optimization in drug discovery programs.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | Methotrexate: Ki ≈ 0.02 nM |
| Quantified Difference | Methotrexate is approximately 7,350-fold more potent. |
| Conditions | Inhibition of human DHFR using dihydrofolate (DHF) as a substrate in the presence of NADPH, measured by UV-Vis spectrometry [1]. |
Why This Matters
This data validates the compound as a functional starting point for medicinal chemistry campaigns targeting DHFR, allowing for structure-activity relationship (SAR) studies to improve potency.
- [1] BindingDB. Affinity Data: Ki=147nM for human DHFR (BDBM50625566). Retrieved April 16, 2026. View Source
- [2] Nelson M.G., et al. Methotrexate. xPharm: The Comprehensive Pharmacology Reference. 2007. pp. 1-5. View Source
